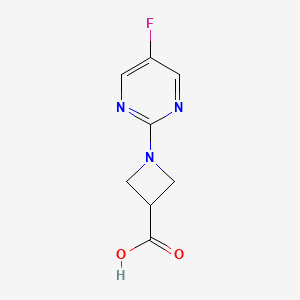

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWQJGFDOQLIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733666 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-13-8 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. This compound synergistically combines the structural motifs of a fluoropyrimidine, a class known for its antimetabolite and anticancer properties, with an azetidine-3-carboxylic acid scaffold, a conformationally rigid bioisostere of proline.[1][2][3] We present a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution (SNAr), followed by a comprehensive analytical workflow for structural verification and purity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable heterocyclic building block in their research endeavors.

Introduction: Rationale and Significance

The rational design of novel therapeutic agents often involves the strategic combination of pharmacologically validated scaffolds. The title compound, this compound, is an exemplar of this approach, merging two key structural classes:

-

Fluoropyrimidines: This heterocycle is a cornerstone of modern chemotherapy.[4] Analogs like 5-fluorouracil (5-FU) function as antimetabolites, primarily by inhibiting thymidylate synthase, which disrupts DNA synthesis in rapidly proliferating cancer cells.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and modulate electronic properties, often improving binding affinity to target enzymes.

-

Azetidines: As strained, four-membered nitrogen-containing heterocycles, azetidines have emerged as "privileged" scaffolds in drug discovery.[5][6][7] Their inherent rigidity offers a unique three-dimensional geometry that can improve metabolic stability and ligand-receptor interactions compared to more flexible aliphatic chains.[8][9] Specifically, azetidine-3-carboxylic acid serves as a rigid analog of proline, a key amino acid in many biological recognition processes.[10][11]

The conjugation of these two moieties yields a novel building block with significant potential for developing targeted therapies, kinase inhibitors, and other advanced pharmaceutical agents.

Synthetic Strategy and Experimental Protocol

Retrosynthetic Analysis and Mechanistic Considerations

The most logical and efficient pathway for the synthesis of this compound is a direct nucleophilic aromatic substitution (SNAr).

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing fluorine atom at the C5 position. Consequently, the chlorine atom at the C2 position is highly activated towards nucleophilic attack. The secondary amine of azetidine-3-carboxylic acid serves as a potent nucleophile, readily displacing the chloride to form the desired C-N bond.[12][13][14] The reaction requires a non-nucleophilic base to neutralize the HCl generated in situ, driving the reaction to completion.

Diagram of Synthetic Pathway

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloro-5-fluoropyrimidine (1.0 eq)

-

Azetidine-3-carboxylic acid (1.1 eq)[15]

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add azetidine-3-carboxylic acid (1.1 eq).

-

Add anhydrous DMSO to dissolve the azetidine-3-carboxylic acid (concentration approx. 0.5 M).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Add 2-Chloro-5-fluoropyrimidine (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-6 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, which protonates the product and keeps it in the aqueous layer while unreacted starting material and non-polar impurities are extracted into the ethyl acetate.

-

Separate the layers and wash the aqueous layer with ethyl acetate (3x) to remove the DIPEA hydrochloride and other impurities.

-

The product can be isolated by lyophilization of the aqueous phase or by extraction into a more polar organic solvent like a mixture of isopropanol/chloroform after saturating the aqueous phase with NaCl.

-

For further purification, reverse-phase preparative HPLC or recrystallization can be employed. Dry the final product under high vacuum.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Analytical Workflow Diagram

Caption: Workflow for the purification and characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound. A reverse-phase method is typically employed.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Expected Result: A single major peak with an integration of >95% indicates high purity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.

Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: The sample is infused or injected into the mass spectrometer.

-

Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Protocol:

-

Solvent: DMSO-d₆ or D₂O (depending on solubility and the need to observe the COOH proton).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Expected ¹H NMR Signals:

-

Two singlets (or doublets with small J-coupling) in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two pyrimidine protons.

-

A multiplet or triplet in the δ 4.0-4.5 ppm range for the two CH₂ groups of the azetidine ring adjacent to the nitrogen.

-

A multiplet or quintet around δ 3.5-4.0 ppm for the CH proton of the azetidine ring.

-

A broad singlet for the carboxylic acid proton (δ > 10 ppm, may be exchanged in D₂O).

-

-

Expected ¹³C NMR Signals:

-

Signals in the aromatic region (δ 140-165 ppm) for the pyrimidine carbons. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

-

A signal for the carboxylic acid carbonyl (δ ~170-175 ppm).

-

Signals for the azetidine ring carbons (δ 30-60 ppm).

-

Summary of Characterization Data

The following table summarizes the expected analytical data for the title compound.

| Parameter | Expected Value |

| Molecular Formula | C₈H₈FN₃O₂ |

| Molecular Weight | 197.17 g/mol |

| Appearance | White to off-white solid[15] |

| HPLC Purity | >95% (at 254 nm) |

| HRMS (ESI+) | m/z calculated for [C₈H₉FN₃O₂]⁺: 198.0673; Found: 198.067X |

Table 1. Predicted Analytical Data for this compound.

| ¹H NMR Signal (Predicted) | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Pyrimidine-H | ~8.5 | s | 2H |

| Azetidine-CH₂ | ~4.2-4.4 | t | 4H |

| Azetidine-CH | ~3.6-3.8 | p | 1H |

| Carboxylic Acid-OH | >12.0 | br s | 1H |

Table 2. Predicted ¹H NMR Chemical Shifts (in DMSO-d₆).

Conclusion and Future Outlook

This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. The SNAr reaction provides a straightforward and efficient route to this valuable heterocyclic compound. The detailed analytical workflow, employing HPLC, HRMS, and NMR, ensures the unambiguous confirmation of its structure and purity, establishing a benchmark for quality control.

The availability of this well-characterized building block opens avenues for its incorporation into drug discovery programs. Its unique combination of a proven cytotoxic pharmacophore and a conformationally constrained amino acid scaffold makes it a highly attractive starting point for the development of novel kinase inhibitors, protease inhibitors, and other targeted therapeutic agents. Future work will focus on derivatizing the carboxylic acid moiety to generate amide libraries for biological screening and further exploring its potential as a key intermediate in medicinal chemistry.

References

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. [Link]

-

PharmGKB summary: fluoropyrimidine pathways. PMC - NIH. [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central. [Link]

-

Fluoropyrimidine. Wikipedia. [Link]

-

Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Sci-Hub. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ResearchGate. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. [Link]

-

AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link]

-

Amination of 2-halopyridines. [a]. ResearchGate. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. [Link]

-

New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

-

[Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. [Link]

-

Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. PubMed. [Link]

-

A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. [Link]

-

Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. NIH. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

-

Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC - NIH. [Link]

-

Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

-

Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. Scirp.org. [Link]

-

Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Supporting Information. [Link]

-

Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. NIH. [Link]

-

Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. [Link]

-

L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

UCSD Computational Mass Spectrometry Website. GNPS. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoropyrimidine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Azetidines - Enamine [enamine.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. tandfonline.com [tandfonline.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [wap.guidechem.com]

Physicochemical Properties of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid: A Framework for Characterization

An In-Depth Technical Guide

Abstract

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid is a novel heterocyclic compound featuring a constrained β-amino acid scaffold (azetidine-3-carboxylic acid) linked to a bioisosterically important 5-fluoropyrimidine ring. Such structures are of significant interest in medicinal chemistry, offering a unique three-dimensional geometry that can enhance binding affinity and modulate physicochemical properties. Azetidine carboxylic acids are recognized as valuable building blocks for biologically active compounds and peptides.[1] This guide presents a comprehensive framework for the detailed physicochemical characterization of this molecule. Rather than merely listing data, we provide the scientific rationale and detailed experimental protocols required to generate the critical data package for drug development professionals. This document outlines methodologies for determining aqueous solubility, pKa, lipophilicity, and chemical stability, supported by in silico predictions and a proposed synthetic strategy.

Molecular Structure and Predicted Properties

A thorough understanding of a molecule's physicochemical profile begins with its structure and computationally predicted properties. These predictions serve as a valuable baseline, guiding experimental design and resource allocation.

Chemical Structure:

Caption: 2D Structure of this compound.

The molecule integrates three key pharmacophoric elements:

-

Azetidine Ring: A four-membered, saturated nitrogen heterocycle that acts as a rigid, constrained analog of proline.[2] This rigidity can confer conformational stability and improved target engagement.

-

Carboxylic Acid: An ionizable group critical for forming salt bridges, modulating solubility, and influencing pharmacokinetic properties.

-

5-Fluoropyrimidine Ring: An electron-deficient aromatic system where the fluorine atom can enhance binding affinity, block metabolic degradation, and modulate the basicity of the pyrimidine nitrogens.

Table 1: In Silico Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 211.18 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), favoring good absorption and diffusion. |

| cLogP | 0.5 - 1.5 | Suggests balanced lipophilicity, which is often optimal for cell permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 77.9 Ų | Indicates good potential for oral bioavailability (typically <140 Ų). |

| Hydrogen Bond Donors | 1 (from COOH) | Contributes to solubility and target interactions. |

| Hydrogen Bond Acceptors | 5 (2 pyrimidine N, 2 O, 1 azetidine N) | Influences solubility and the potential for target binding. |

| pKa (Acidic) | 3.5 - 4.5 | The carboxylic acid is expected to be deprotonated at physiological pH (7.4). |

| pKa (Basic) | 1.0 - 2.0 | The pyrimidine nitrogens are weakly basic due to the electron-withdrawing effects of the fluorine and the ring system. The azetidine nitrogen's basicity is significantly reduced by its connection to the electron-deficient pyrimidine ring. |

Note: These values are estimations derived from standard computational algorithms and require experimental verification.

Synthetic Strategy Overview

A robust and scalable synthesis is paramount. A plausible and efficient route to the target compound involves a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Rationale: The SNAr pathway is a well-established method for coupling amines to electron-deficient heteroaromatics.[3] The reaction between the secondary amine of the azetidine ring and an activated halide like 2-chloro-5-fluoropyrimidine is expected to proceed under standard conditions. If an ester of azetidine-3-carboxylic acid is used to improve solubility and handling, a final hydrolysis step is required to yield the target carboxylic acid.

Experimental Physicochemical Profiling

The following sections provide detailed, self-validating protocols for determining the core physicochemical properties essential for assessing the compound's drug-like potential.

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of drug absorption, distribution, and formulation feasibility. Poor solubility is a primary reason for the failure of drug candidates. This property is highly dependent on pH for ionizable compounds.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

-

Preparation: Prepare buffer solutions at pH 2.0 (0.01 N HCl), pH 5.0 (Acetate buffer), and pH 7.4 (Phosphate-buffered saline, PBS).

-

Compound Addition: Add an excess of the solid compound (e.g., 5-10 mg) to 1 mL of each buffer in separate glass vials. This ensures a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (25 °C or 37 °C) for 24 hours to allow the system to reach thermodynamic equilibrium. The 24-hour period is a standard to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

-

Sampling & Dilution: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase to fall within the linear range of the analytical standard curve.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.[4]

-

Validation: The presence of a solid pellet after equilibration confirms that a saturated solution was achieved, validating the result.

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa)

Importance: The pKa dictates the charge state of a molecule at a given pH. This profoundly impacts solubility, permeability, protein binding, and target engagement. For this molecule, both an acidic (carboxylic acid) and basic (pyrimidine/azetidine nitrogens) pKa are expected.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a ~1-2 mM solution of the compound in an appropriate solvent system (e.g., water with a small amount of co-solvent like methanol if needed for initial dissolution).

-

Titration Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode. Maintain an inert atmosphere (e.g., argon) to exclude atmospheric CO₂.

-

Acidic pKa: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

-

Basic pKa: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve using specialized software that analyzes the first and second derivatives of the curve.

-

Validation: The resulting titration curve should be sigmoidal, and the calculated pKa values should be reproducible across multiple runs.

Lipophilicity (LogP and LogD)

Importance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability, metabolic stability, and promiscuity. LogP measures the partition coefficient of the neutral species, while LogD measures the distribution coefficient at a specific pH, accounting for all ionized and neutral forms.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 PBS buffer and vice-versa by mixing and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous phase (pH 7.4 PBS).

-

Partitioning: Add equal volumes of the n-octanol and the compound-containing aqueous phase to a glass vial (e.g., 1 mL of each).

-

Equilibration: Vigorously mix the vial for a set period (e.g., 1-2 hours) to allow for partitioning, followed by a settling period or centrifugation to ensure complete phase separation.

-

Quantification: Determine the concentration of the compound in the aqueous phase (Caq) before and after partitioning using HPLC-UV or LC-MS. The concentration in the octanol phase (Coct) is determined by mass balance: (Cinitial_aq - Cfinal_aq).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀(Coct / Caq).

-

Validation: The mass balance should be within an acceptable range (e.g., 90-110%) to ensure the compound did not precipitate or adsorb to the vial surface.

Summary and Interpretation

The data generated from these protocols provide a multi-faceted view of the molecule's behavior, which is crucial for its progression in the drug discovery pipeline.

Table 2: Experimental Data Summary Template

| Parameter | Condition | Result | Implication for Development |

| Solubility | pH 2.0 | (Experimental Value) | Predicts solubility in the stomach. |

| pH 7.4 | (Experimental Value) | Predicts solubility in blood and intestinal fluid. | |

| pKa | Acidic | (Experimental Value) | Confirms charge state; informs salt selection. |

| Basic | (Experimental Value) | Influences interactions and potential for off-target effects. | |

| LogD | pH 7.4 | (Experimental Value) | Key indicator of passive membrane permeability. |

| Stability | pH 7.4, 25°C, 48h | (% Remaining) | Determines shelf-life and formulation requirements. |

A compound with high aqueous solubility at pH 7.4, a LogD₇.₄ between 1 and 3, and good chemical stability represents a promising starting point. This data package enables informed decisions regarding formulation strategies, selection of appropriate in vivo models, and potential liabilities that may need to be addressed through medicinal chemistry optimization.

References

-

PubChem. Azetidinecarboxylic Acid - C4H7NO2. National Center for Biotechnology Information. [Link]

-

Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541–558. [Link]

-

Wessjohann, L. A., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(8), 635-644. [Link]

-

Hunan Hwasun Pharmaceutical Co., Ltd. 1-(5-Fluoro-pyrimidin-2-yl)-azetidine-3-carboxylic acid. [Link]

-

ResearchGate. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6). [Link]

-

MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

-

ResearchGate. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. [Link]

-

PubMed Central. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 1835. [Link]

-

PubChem. 1-[[4-[5-[4-(2-methylphenoxy)phenyl]-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information. [Link]

-

MDPI. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 20(15), 3764. [Link]

-

Wikipedia. Azetidine-2-carboxylic acid. [Link]

-

PubMed. (1981). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Journal of Cellular Physiology, 107(2), 225-33. [Link]

-

PubMed Central. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 27(23), 8206. [Link]

-

MOLBASE. 1-(4-{5-[(2-fluorobenzoyl)(propyl)amino]-1,3,4-thiadiazol-2-yl}benzyl)azetidine-3-carboxylic acid. [Link]

-

PubChem. US10450297, Example 125. National Center for Biotechnology Information. [Link]

-

PubMed. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-2. [Link]

-

American Elements. Azetidines. [Link]

-

AAPPTec. Safety Data Sheet - L-Azetidine-2-carboxylic acid. [Link]

-

ResearchGate. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]

-

PubMed Central. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(11), 3469. [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Novel Synthesis Routes for N-Aryl Azetidine-3-Carboxylic Acids

Abstract

The azetidine scaffold has become a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, enhanced solubility, and three-dimensional complexity.[1][2][3] Specifically, N-aryl azetidine-3-carboxylic acids serve as valuable, conformationally constrained building blocks for a new generation of therapeutics.[4][5] However, the inherent ring strain and synthetic challenges associated with the four-membered ring have historically limited their accessibility.[1][6] This technical guide provides an in-depth exploration of novel and efficient synthetic strategies for accessing this critical molecular architecture. We will move beyond classical methods to focus on modern catalytic and photochemical approaches, providing field-proven insights into the causality behind experimental choices, detailed protocols, and comparative data to empower researchers in drug discovery and development.

The Strategic Importance of the N-Aryl Azetidine Core

The incorporation of the azetidine ring into drug candidates is a strategic decision aimed at optimizing pharmacokinetic profiles.[2][3] Unlike larger, more flexible rings, the strained sp³-rich character of azetidine offers a rigid scaffold that can improve binding affinity and receptor selectivity.[3] The N-aryl substitution further allows for the exploration of key interactions within protein binding pockets and can serve as a bioisosteric replacement for other aromatic systems.[1] The carboxylic acid at the 3-position provides a crucial handle for further derivatization, enabling the construction of peptide mimetics and other complex bioactive molecules.[5][7] The development of robust synthetic routes is therefore a critical enabler for innovation in this chemical space.

Overview of Synthetic Strategies

The synthesis of N-aryl azetidine-3-carboxylic acids can be broadly categorized into two primary approaches: the functionalization of a pre-existing azetidine core and the de novo construction of the arylated ring system. This guide will focus on the most advanced and novel methods within each category.

Figure 1: High-level overview of synthetic strategies.

Strategy 1: N-Arylation of Pre-Formed Azetidine-3-Carboxylic Acid Scaffolds

This approach is often the most direct, leveraging commercially available or readily synthesized azetidine-3-carboxylic acid esters. The primary challenge lies in the efficient formation of the C(aryl)-N bond.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient method for N-arylation.[8][9][10] The reaction utilizes a palladium catalyst with specialized, bulky, electron-rich phosphine ligands to couple an amine with an aryl halide or triflate.[8][11]

Causality Behind Component Selection:

-

Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used as they are stable and readily reduced in situ to the active Pd(0) species.

-

Ligand: The choice of ligand is critical. Bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[11] Their steric hindrance facilitates the formation of the desired C-N bond.

-

Base: A non-nucleophilic base, such as NaOt-Bu or K₂CO₃, is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. The choice of base must be compatible with other functional groups in the molecule.[10]

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Representative Protocol: N-Phenylation of Ethyl Azetidine-3-Carboxylate

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous toluene (5 mL) under an argon atmosphere.

-

Reagent Addition: Add ethyl azetidine-3-carboxylate (1.0 equiv), bromobenzene (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 1-phenylazetidine-3-carboxylate.

-

Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that uses a copper catalyst.[12][13] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols employ catalytic amounts of copper with a chelating ligand, significantly broadening the reaction's scope and applicability.[12][14]

Advantages over Palladium-Catalysis:

-

Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.

-

Different Reactivity: In some cases, copper catalysis can be successful where palladium systems fail, particularly with certain heterocyclic substrates.

| Feature | Buchwald-Hartwig Amination | Ligand-Assisted Ullmann Condensation |

| Catalyst | Palladium (Pd) | Copper (Cu) |

| Typical Ligands | Bulky Phosphines (XPhos, SPhos) | Diamines, Phenanthrolines |

| Conditions | Generally milder (80-110 °C) | Often requires higher temperatures (>120 °C) |

| Substrate Scope | Extremely broad | Good, but can be more substrate-dependent |

| Cost | Higher catalyst cost | Lower catalyst cost |

| References | [8][9][10] | [12][13] |

Table 1: Comparison of N-Arylation Methodologies.

Strategy 2: De Novo Construction of the Azetidine Ring

This strategy involves forming the four-membered ring as a key step, with the N-aryl and C3-carboxy functionalities installed before, during, or after cyclization.

[2+2] Photocycloadditions (Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between an imine and an alkene to directly form an azetidine.[15] Historically, this reaction was limited by low yields and side reactions.[6][15] However, recent advances using visible-light photoredox catalysis have revitalized this approach, enabling the reaction to proceed under mild conditions with high efficiency and functional group tolerance.[16][17][18]

Mechanism Insight: The reaction proceeds via the excitation of a photocatalyst by visible light. The excited photocatalyst then transfers its energy to an imine precursor (such as an oxime), promoting it to a reactive triplet state.[17] This excited imine then undergoes a stepwise or concerted [2+2] cycloaddition with an alkene to form the azetidine ring.[15] This modern approach avoids the high-energy UV radiation that often led to product degradation in classical photochemical reactions.[16][17]

Representative Protocol: Visible-Light-Mediated Azetidine Synthesis

-

Setup: In a borosilicate vial, dissolve the N-aryl imine (1.0 equiv), an alkene (e.g., styrene, 2.0 equiv), and a photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%) in a degassed solvent like acetonitrile.

-

Irradiation: Stir the solution vigorously at room temperature while irradiating with a blue LED lamp (450 nm) for 24 hours.

-

Analysis: Monitor the reaction for the consumption of starting material and formation of the azetidine product via LC-MS.

-

Purification: Upon completion, concentrate the reaction mixture and purify directly by preparative HPLC or column chromatography to isolate the functionalized azetidine.

Intramolecular Cyclization of Acyclic Precursors

Building the azetidine ring via an intramolecular Sₙ2 reaction is a robust and widely used strategy.[19] The key is to construct a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at the appropriate positions (e.g., a γ-amino alcohol or halide).

A practical, scalable process for the parent azetidine-3-carboxylic acid involves the cyclization of diethyl bis(hydroxymethyl)malonate.[20] This can be adapted for N-aryl derivatives by using a primary arylamine in the cyclization step.

Figure 3: Workflow for azetidine synthesis via intramolecular cyclization.

This method offers excellent control over the substitution pattern and is amenable to large-scale synthesis.[20] The choice of activating group for the diol (triflate, mesylate, or tosylate) is crucial; triflates are highly reactive and often give the best results for forming the strained four-membered ring.[21]

Strategy 3: Emerging and Novel Methodologies

The frontiers of azetidine synthesis are being pushed by the application of modern synthetic concepts, including photoredox catalysis for radical generation and strain-release functionalization.

Photoredox-Catalyzed Decarboxylative Functionalization

Visible-light photoredox catalysis can be used to generate radicals from carboxylic acids under exceptionally mild conditions.[22] A recent method allows for the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids.[22] While this modifies the C3 position rather than synthesizing the core, the principle is powerful. A novel synthetic route could involve a photoredox-mediated radical cyclization to form the azetidine ring itself, an area ripe for exploration.

Strain-Release Functionalization

Highly strained molecules like 1-azabicyclo[1.1.0]butanes (ABBs) serve as potent intermediates for azetidine synthesis.[23][24] The release of their inherent ring strain (approx. 65 kcal/mol) provides a strong thermodynamic driving force for reactions. A novel approach involves the addition of nucleophilic organometallic reagents to an ABB, which selectively opens the central C-N bond to form a 3-substituted azetidine.[24] This intermediate can then be N-arylated in a one-pot sequence using Buchwald-Hartwig conditions, providing a rapid entry to densely functionalized 1,3-disubstituted azetidines.[24]

Conclusion and Future Outlook

The synthesis of N-aryl azetidine-3-carboxylic acids has evolved significantly from classical, often harsh, methodologies to a suite of sophisticated and mild techniques. Palladium-catalyzed Buchwald-Hartwig amination remains a workhorse for the direct N-arylation of azetidine precursors, offering broad scope and high yields. For de novo ring construction, visible-light-mediated [2+2] cycloadditions represent a cutting-edge approach that provides rapid access to the azetidine core under exceptionally mild conditions.

Looking forward, the application of flow chemistry to photochemical processes, the development of enantioselective catalytic cyclizations, and the further exploitation of strain-release strategies will undoubtedly unlock even more efficient and versatile routes to this vital class of molecules.[25] These advancements will continue to empower medicinal chemists, accelerating the discovery and development of next-generation therapeutics built upon the unique and powerful azetidine scaffold.

References

- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022-11-30).

- Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis.

- Synthesis of azetidines by aza Paternò–Büchi reactions.

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd

- Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). RSC Publishing.

- Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020-04-27).

- Synthesis of Azetidines from Imines by Cycloaddition Reactions - 1st Edition. Elsevier Shop.

- Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. (2020-02-11). Amazon S3.

- Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes.

- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011-03-01).

- Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020-04-27).

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023-01-21). PubMed Central.

- Previous strategies towards azetidines and this approach. a Select... (2020-02-12).

- Process for making azetidine-3-carboxylic acid.

- Strain-Release Arylations for the Bis-Functionalization of Azetidines.

- Buchwald–Hartwig amin

- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.

- Recent advances in synthetic facets of immensely reactive azetidines. (2017-09-27). RSC Publishing.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Ring-closing met

- Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.

- Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2019-03-01).

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024-01-01). PubMed.

- Azetidine synthesis. Organic Chemistry Portal.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

- Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry.

- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024-01-01).

- Scientists use computational modeling to guide a difficult chemical synthesis. (2024-06-29). ScienceDaily.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024-04-04). YouTube.

- Azetidines in medicinal chemistry: emerging applic

- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (2015-11-01).

Sources

- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. researchgate.net [researchgate.net]

- 19. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 21. Azetidine synthesis [organic-chemistry.org]

- 22. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. chemrxiv.org [chemrxiv.org]

Foreword: The Strategic Convergence of Fluoropyrimidines and Azetidines in Drug Discovery

An In-Depth Technical Guide to the Biological Activity Screening of Fluoropyrimidine-Substituted Azetidines

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and selectivity is a paramount objective. This guide delves into the strategic amalgamation of two pharmacologically significant moieties: the well-established fluoropyrimidine scaffold and the increasingly sought-after azetidine ring. Fluoropyrimidines, such as the archetypal 5-fluorouracil (5-FU), have long been a cornerstone of anticancer therapy, primarily exerting their cytotoxic effects through the inhibition of thymidylate synthase (TYMS) and incorporation into RNA and DNA, ultimately disrupting nucleotide synthesis and function.[1][2][3][4][5] However, their clinical utility can be hampered by issues of toxicity and drug resistance.

Concurrently, the azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug discovery.[6][7][8] Its inherent ring strain and three-dimensional geometry confer unique physicochemical properties, including improved metabolic stability, aqueous solubility, and structural rigidity, when compared to more conventional planar structures.[6][7] FDA-approved drugs incorporating azetidine motifs underscore their value in enhancing pharmacokinetic profiles and receptor selectivity.[6]

The conjugation of a fluoropyrimidine to an azetidine scaffold presents a compelling strategy to generate novel chemical entities with potentially superior pharmacological profiles. The azetidine moiety can act as a versatile handle to modulate solubility, lipophilicity, and metabolic stability, while also providing a vector for introducing additional pharmacophoric features to explore new biological targets and potentially overcome existing resistance mechanisms. This guide provides a comprehensive framework for the biological activity screening of these hybrid molecules, offering researchers a scientifically rigorous and practically insightful approach to unlocking their therapeutic potential.

Rationale and Design Strategy for Fluoropyrimidine-Substituted Azetidines

The core hypothesis underpinning the synthesis of fluoropyrimidine-substituted azetidines is that the azetidine ring can serve as a bioisosteric replacement for other cyclic systems or as a novel substituent to enhance the drug-like properties of the fluoropyrimidine warhead. The design strategy often involves linking the fluoropyrimidine, typically at the N1 position, to a substituted azetidine ring. The substituents on the azetidine ring can be systematically varied to fine-tune the molecule's properties and explore structure-activity relationships (SAR).

Primary Biological Screening Cascade: A Multi-Pronged Approach

Given the broad spectrum of activities associated with both fluoropyrimidines and azetidine derivatives, a comprehensive screening cascade is essential to identify the most promising therapeutic avenues.[7][9] The initial screening should encompass anticancer, antibacterial, and antiviral assays.

Anticancer Activity Screening

The primary mechanism of action of fluoropyrimidines suggests a strong potential for anticancer activity.[10] A tiered approach to in vitro screening is recommended, starting with broad cytotoxicity assays against a panel of human cancer cell lines, followed by more mechanistic studies for lead compounds.

Caption: Workflow for anticancer activity screening of novel compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability.[11][12][13] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[11][13]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the fluoropyrimidine-substituted azetidine compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours.

-

Addition of Reagent:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[13]

-

For XTT: Add the XTT reagent, which is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.[11]

-

-

Solubilization (MTT only): After incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: IC50 Values

| Compound ID | Cancer Cell Line | IC50 (µM) | Positive Control (5-FU) IC50 (µM) |

| FPA-001 | MCF-7 (Breast) | 15.2 | 8.5 |

| FPA-001 | HCT116 (Colon) | 9.8 | 5.2 |

| FPA-002 | A549 (Lung) | 22.5 | 12.1 |

| FPA-002 | MCF-7 (Breast) | 35.1 | 8.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Antibacterial Activity Screening

Azetidine derivatives have demonstrated notable antibacterial properties.[8][14] Therefore, screening for antibacterial activity is a logical step. The primary goal is to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[15]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[16][17]

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) from a fresh culture.[17]

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[17]

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17]

Antiviral Activity Screening

Fluorinated nucleosides are known to possess antiviral properties, making this an important area of investigation. Cell-based assays are commonly used to screen for antiviral activity, often by measuring the inhibition of virus-induced cytopathic effect (CPE) or by quantifying viral antigens.[18][19][20]

This assay is suitable for viruses that cause visible damage to host cells.[18]

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate and allow them to form a confluent monolayer.

-

Compound and Virus Addition: Treat the cells with serial dilutions of the test compounds, followed by infection with a specific virus at a known multiplicity of infection (MOI). Include uninfected controls, infected controls (no compound), and a positive control (a known antiviral drug).

-

Incubation: Incubate the plates until CPE is clearly visible in the infected control wells (typically 2-5 days).

-

CPE Assessment: The CPE can be assessed qualitatively by microscopic observation or quantitatively using a cell viability assay (e.g., MTT or XTT) to measure the number of viable cells remaining.

-

Data Analysis: Calculate the concentration of the compound that inhibits CPE by 50% (EC50). It is also crucial to determine the 50% cytotoxic concentration (CC50) in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Delving Deeper: Mechanistic Insights and Target Validation

For compounds that exhibit promising activity in the primary screens, further investigation into their mechanism of action is crucial.

Probing the Anticancer Mechanism

The established mechanism of action for fluoropyrimidines involves several key steps that lead to cytotoxicity.[1][3]

Caption: Simplified metabolic activation and mechanisms of action of 5-Fluorouracil.

For novel fluoropyrimidine-substituted azetidines, it is important to investigate whether they follow this classical pathway or exhibit novel mechanisms. Key experiments include:

-

Thymidylate Synthase (TYMS) Inhibition Assays: To determine if the compounds directly inhibit this key enzyme.

-

Apoptosis and Cell Cycle Analysis: To understand how the compounds induce cell death and affect cell cycle progression.

-

Kinase Profiling: Protein kinases are critical regulators of cell signaling and are frequently deregulated in cancer.[21][22][23] Screening lead compounds against a panel of kinases can uncover novel targets.

Conclusion and Future Directions

The systematic biological screening of fluoropyrimidine-substituted azetidines offers a promising avenue for the discovery of novel therapeutic agents. This guide provides a foundational framework for researchers to conduct these investigations with scientific rigor and a clear understanding of the underlying principles. By employing a multi-tiered screening cascade and delving into the mechanistic underpinnings of active compounds, the full therapeutic potential of this exciting class of molecules can be realized. Future work should focus on optimizing lead compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their efficacy and safety in preclinical models.

References

-

Title: PharmGKB summary: fluoropyrimidine pathways - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: PubMed URL: [Link]

-

Title: Fluoropyrimidine Pathway, Pharmacodynamics - ClinPGx Source: Clinical Pharmacogenetics Implementation Consortium URL: [Link]

-

Title: Novel fluoropyrimidines: improving the efficacy and tolerability of cytotoxic therapy - PubMed Source: PubMed URL: [Link]

-

Title: Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog Source: Oreate AI Blog URL: [Link]

-

Title: [Mode of Action of Fluoropyrimidines, in Relation to Their Clinical Application] - PubMed Source: PubMed URL: [Link]

-

Title: Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine) - PubMed Source: PubMed URL: [Link]

-

Title: Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES Source: Virology Research Services URL: [Link]

-

Title: Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

-

Title: UFT: Mechanism of Drug Action | CancerNetwork Source: CancerNetwork URL: [Link]

-

Title: Antitumor activity of a new fluoropyrimidine derivative, 5'-deoxy-5-fluorouridine, against murine and human experimental tumors - PubMed Source: PubMed URL: [Link]

-

Title: Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Cell-based ELISA for Antiviral Research - Creative Diagnostics Source: Creative Diagnostics URL: [Link]

-

Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI Source: MDPI URL: [Link]

-

Title: 7 steps for screening antiviral drugs - DIFF Biotech Source: DIFF Biotech URL: [Link]

-

Title: (PDF) Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy Source: ResearchGate URL: [Link]

-

Title: A Review on in-vitro Methods for Screening of Anticancer Drugs Source: ResearchGate URL: [Link]

-

Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka Source: Kosheeka URL: [Link]

-

Title: In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion - OUCI Source: Oakland University URL: [Link]

-

Title: Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library | ACS Infectious Diseases - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI Source: MDPI URL: [Link]

-

Title: Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed Source: PubMed URL: [Link]

-

Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed Source: PubMed URL: [Link]

-

Title: Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids Source: ScienceDirect URL: [Link]

-

Title: Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery Source: PubMed URL: [Link]

-

Title: Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020 - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties Source: PubMed URL: [Link]

-

Title: Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids Source: PubMed URL: [Link]

-

Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals Source: American Society for Microbiology URL: [Link]

-

Title: Conversational AI-Enabled Precision Oncology Reveals Context-Dependent MAPK Pathway Alterations in Hispanic/Latino and Non-Hispanic White Colorectal Cancer Stratified by Age and FOLFOX Exposure - MDPI Source: MDPI URL: [Link]

-

Title: Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Antonio Feula April 2013 - University of Birmingham Source: University of Birmingham URL: [Link]

-

Title: Azetidines of pharmacological interest - PubMed Source: PubMed URL: [Link]

Sources

- 1. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Novel fluoropyrimidines: improving the efficacy and tolerability of cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Mode of action of fluoropyrimidines, in relation to their clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kosheeka.com [kosheeka.com]

- 14. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 21. Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. imrpress.com [imrpress.com]

- 23. Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico modeling of the novel small molecule, 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid. In the ever-evolving landscape of drug discovery, computational approaches are paramount for accelerating the identification and optimization of lead compounds.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on the methodologies and rationale behind the virtual screening and characterization of this compound. We will navigate from the foundational step of target identification to the intricate dynamics of protein-ligand interactions, culminating in an assessment of the molecule's drug-like properties. The protocols described herein are structured to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Introduction: The Imperative of In Silico Modeling

The journey of a drug from conception to clinic is arduous and fraught with high attrition rates.[1] Computational drug design has emerged as an indispensable tool to mitigate these challenges, offering a cost-effective and time-efficient means to prioritize candidates with the highest potential for success.[1][2] In silico techniques, such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, allow for a deep understanding of a molecule's behavior at the atomic level before committing to expensive and time-consuming laboratory synthesis and testing.[1][2]

This guide focuses on this compound, a molecule of interest for which we will construct a comprehensive in silico profile. The workflow presented here is designed to be a practical blueprint that can be adapted for the study of other small molecules.

Foundational Steps: From Structure to Potential Target

A logical starting point for any in silico investigation is the definition of the molecule's structure and the identification of its most likely biological targets.

Defining the Molecular Structure

The first critical step is to obtain the chemical structure of this compound. In the absence of a pre-existing database entry, the structure can be derived from its name. The molecule consists of two key fragments: azetidine-3-carboxylic acid and 5-fluoropyrimidine. The nomenclature "1-(5-Fluoropyrimidin-2-yl)" indicates that the 5-fluoropyrimidine moiety is attached at the 2-position to the nitrogen atom (position 1) of the azetidine ring.

This structural information can be translated into a Simplified Molecular Input Line Entry System (SMILES) string, a linear notation that describes the structure of a chemical species.

SMILES String: O=C(O)C1CN(c2nccc(F)n2)C1

This SMILES string serves as the digital representation of our molecule for all subsequent computational analyses.

In Silico Target Prediction: Unveiling Biological Purpose

With the molecular structure defined, the next logical step is to predict its potential biological targets. This "target fishing" or "target prediction" is a crucial part of understanding a compound's mechanism of action and potential therapeutic applications.[3][4] For this purpose, we will utilize SwissTargetPrediction, a well-established web-based tool that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity.[4][5][6][7][8][9][10][11][12][13]

Experimental Protocol: Target Prediction with SwissTargetPrediction

-

Input the SMILES string for this compound: O=C(O)C1CN(c2nccc(F)n2)C1.

-

Select "Homo sapiens" as the target organism.

-

Initiate the prediction. The server compares the input molecule to a library of known bioactive compounds and their targets.[9]

-

Analyze the results. The output provides a list of potential targets ranked by probability.

Data Presentation: Predicted Targets for this compound

| Target Class | Target Name | Probability | Known Actives (2D/3D) |

| Enzyme | Dipeptidyl peptidase IV (DPP4) | 1.000 | 12 / 12 |

| Enzyme | Prolyl oligopeptidase | 0.200 | 3 / 3 |

| Enzyme | Fibroblast activation protein alpha | 0.200 | 3 / 3 |

| ... | ... | ... | ... |

Note: This table is a representative example of the expected output from SwissTargetPrediction.

The prediction overwhelmingly points towards Dipeptidyl peptidase IV (DPP4) as the most likely biological target with the highest possible probability score. DPP4 is a serine exopeptidase that plays a significant role in glucose metabolism by degrading incretins.[14] Inhibitors of DPP4, known as gliptins, are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[7][15][16][17][18] This strong prediction provides a solid foundation for the subsequent modeling studies.

Molecular Docking: Simulating the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a powerful tool for understanding the binding mode of a ligand to its target protein and for estimating the strength of the interaction.

Target and Ligand Preparation: Setting the Stage

Before docking can be performed, both the protein target and the ligand must be meticulously prepared.

Experimental Protocol: Protein and Ligand Preparation

-

Protein Structure Selection:

-

Protein Preparation:

-

Load the PDB file (1NU6.pdb) into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera).

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges to the protein atoms. The Gasteiger charge calculation method is a common choice.

-

Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

-

-

Ligand Preparation:

-

Using a chemical drawing tool, create a 3D structure of this compound from its SMILES string.

-

Perform an initial energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds in the ligand.

-

Assign Gasteiger charges to the ligand atoms.

-

Save the prepared ligand in the PDBQT file format.

-

Defining the Binding Site and Running the Docking Simulation

The accuracy of a docking simulation is highly dependent on the correct definition of the binding site.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition:

-

Identify the active site of DPP4. In the absence of a co-crystallized ligand, this can be done by identifying conserved catalytic residues (e.g., Ser630, Asp708, His740 in DPP4) or by using binding site prediction software.

-

Define a grid box that encompasses the entire active site. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

-

-

Running AutoDock Vina:

-

Use the command-line interface of AutoDock Vina to perform the docking.

-

Specify the prepared protein and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box.

-

Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value will increase the computational time but may yield more accurate results.

-

-

Analysis of Docking Results:

-

AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol).

-

The pose with the lowest binding affinity is generally considered the most favorable.

-

Visualize the top-ranked binding poses in the context of the protein's active site using molecular visualization software.

-

Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

-

Data Presentation: Predicted Binding Affinity and Interactions

| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| 1 | -8.5 | Glu205, Glu206, Tyr662 | Tyr547, Phe357 |

| 2 | -8.2 | Arg125, Tyr662 | Val656, Tyr666 |

| ... | ... | ... | ... |

Note: This table is a hypothetical representation of docking results.

Molecular Dynamics Simulation: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations can provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of water molecules in the binding event.

Experimental Protocol: GROMACS for Protein-Ligand MD Simulation

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-DPP4 complex as the starting structure.

-

Choose a suitable force field (e.g., AMBER, CHARMM) for the protein and generate the ligand topology and parameters using a tool like CGenFF or antechamber.

-

Place the complex in a periodic box of appropriate size and solvate it with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT equilibration (constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand positions.

-